(Dimethyl-1,3-oxazol-2-yl)methanamine dihydrochloride
CAS No.: 2095409-07-5
Cat. No.: VC6393261
Molecular Formula: C6H12Cl2N2O
Molecular Weight: 199.08
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2095409-07-5 |
|---|---|
| Molecular Formula | C6H12Cl2N2O |
| Molecular Weight | 199.08 |
| IUPAC Name | (4,5-dimethyl-1,3-oxazol-2-yl)methanamine;dihydrochloride |
| Standard InChI | InChI=1S/C6H10N2O.2ClH/c1-4-5(2)9-6(3-7)8-4;;/h3,7H2,1-2H3;2*1H |
| Standard InChI Key | JQBRTSPXYJBVBZ-UHFFFAOYSA-N |
| SMILES | CC1=C(OC(=N1)CN)C.Cl.Cl |
Introduction
Chemical Identification and Nomenclature
The compound’s systematic IUPAC name, (4,5-dimethyl-1,3-oxazol-2-yl)methanamine dihydrochloride, reflects its core oxazole ring substituted with methyl groups at positions 4 and 5, an aminomethyl side chain at position 2, and two hydrochloride ions . Alternative identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 2095409-07-5 | |
| EC Number | 861-348-4 | |
| Molecular Formula | C₆H₁₂Cl₂N₂O | |
| PubChem CID | 137838497 | |
| SMILES | CC1=C(OC(=N1)CN)C.Cl.Cl |
Synonymous designations include EN300-366696 and G57728, though these are primarily used in industrial catalogs rather than academic contexts . The dihydrochloride salt form enhances stability and solubility compared to the free base, a common modification for amine-containing pharmaceuticals.
Molecular Structure and Physicochemical Properties
The compound’s 2D structure features a planar oxazole ring (C₃H₃NO) with methyl substituents at carbons 4 and 5. Quantum mechanical calculations predict significant aromatic character in the oxazole core, with partial positive charge localization on the nitrogen atoms . Key physicochemical parameters include:
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 199.08 g/mol | Calculated |
| XLogP3 | 1.2 | Estimated |
| Hydrogen Bond Donors | 3 (2 Cl⁻ + 1 NH₃⁺) | Experimental |
| Hydrogen Bond Acceptors | 4 | Experimental |
The hydrochloride groups induce ionic interactions in polar solvents, though exact solubility data remain unreported. Tautomerism is theoretically possible at the oxazole’s nitrogen centers but is likely suppressed by the amine protonation .
Future Research Directions
Critical knowledge gaps include:
-
Crystal Structure Determination: X-ray diffraction data could optimize salt form selection
-
Metabolic Profiling: Hepatic clearance mechanisms remain uncharacterized
-
Structure-Activity Relationships: Systematic derivatization studies are needed
Priority research areas should explore hybrid molecules combining the oxazole core with known pharmacophores like benzodiazepines or fluoroquinolones to enhance target selectivity.
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